(2-nitrobenzyl)(2-phenylethyl)amine
Overview
Description
(2-nitrobenzyl)(2-phenylethyl)amine is an organic compound that features both a nitrobenzyl group and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-nitrobenzyl)(2-phenylethyl)amine typically involves a multi-step process. One common route includes the nitration of benzyl compounds followed by the introduction of the phenylethylamine group. The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group onto the benzyl ring. Subsequent steps involve the reduction of the nitro group to an amine and the coupling of the phenylethylamine moiety .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-nitrobenzyl)(2-phenylethyl)amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzyl and phenylethylamine groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while oxidation can produce nitroso compounds .
Scientific Research Applications
(2-nitrobenzyl)(2-phenylethyl)amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-nitrobenzyl)(2-phenylethyl)amine involves its photoreactive properties. Upon irradiation with light, the nitrobenzyl group undergoes a photochemical reaction, leading to the formation of reactive intermediates such as nitroso compounds. These intermediates can then interact with various molecular targets, including proteins and nucleic acids, to exert their effects .
Comparison with Similar Compounds
(2-nitrobenzyl)(2-phenylethyl)amine can be compared with other similar compounds, such as:
2-nitrobenzyl alcohol: Used as a photoremovable protecting group in organic synthesis.
2-phenylethylamine: A naturally occurring compound with significant roles in neurotransmission and medicinal chemistry.
The uniqueness of this compound lies in its combination of the nitrobenzyl and phenylethylamine moieties, which confer both photoreactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(2-nitrophenyl)methyl]-2-phenylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-17(19)15-9-5-4-8-14(15)12-16-11-10-13-6-2-1-3-7-13/h1-9,16H,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLIXLJHUXVLDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366328 | |
Record name | N-(2-nitrobenzyl)-2-phenylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418774-35-3 | |
Record name | N-(2-nitrobenzyl)-2-phenylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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